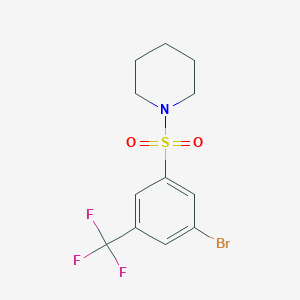

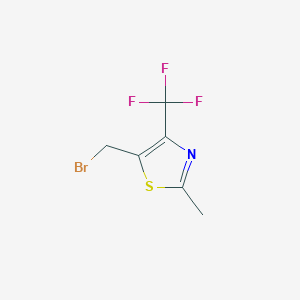

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

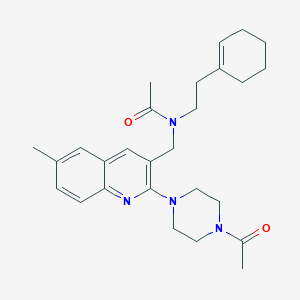

The compound "1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine" is a chemical entity that can be inferred to possess a piperidine ring, a common structural motif in medicinal chemistry, which is substituted with a sulfonyl group attached to a bromo-trifluoromethylphenyl moiety. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential chemistry of the compound .

Synthesis Analysis

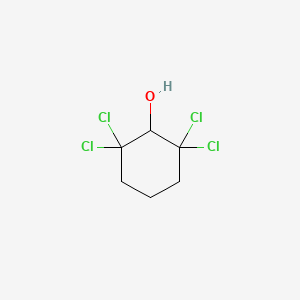

The synthesis of related piperidine derivatives often involves the use of sulfonyl chlorides, amines, and various activating agents. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine is achieved by coupling benzenesulfonyl chloride with piperidine under controlled pH conditions . These methods could potentially be adapted for the synthesis of "1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine" by choosing appropriate starting materials and reaction conditions.

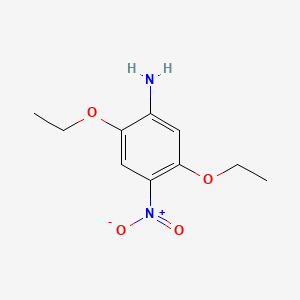

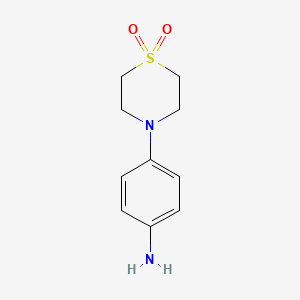

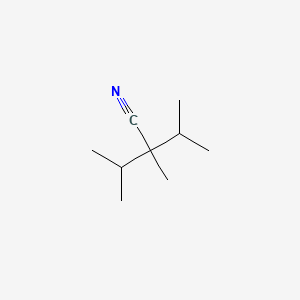

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The substitution pattern on the piperidine ring and the nature of the substituents significantly influence the molecular conformation and, consequently, the biological activity of these compounds. For example, the presence of a trifluoromethyl group has been shown to influence the reaction pathway and the final structure of piperazin-2-ones . The bromo and trifluoromethyl substituents in the compound of interest are likely to affect its reactivity and interaction with biological targets.

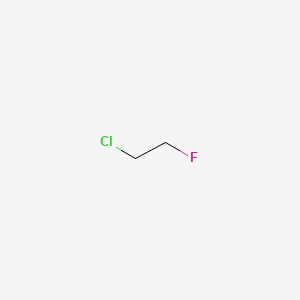

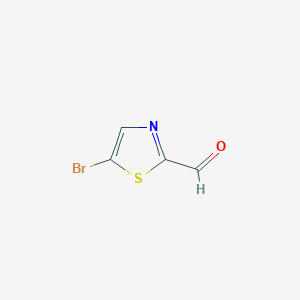

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The bromoethylsulfonium salt, for instance, is used for the synthesis of 1,4-heterocyclic compounds such as morpholines and benzoxazepines . In the context of "1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine," the bromo substituent could potentially be involved in nucleophilic substitution reactions, while the sulfonyl group might act as an electrophile or leaving group in various transformations.

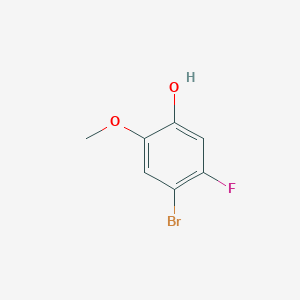

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The presence of a sulfonyl group typically increases the compound's polarity, potentially affecting its solubility and stability. The trifluoromethyl group is known for its electron-withdrawing properties, which can impact the acidity of adjacent protons and the overall reactivity of the molecule . The bromo substituent could make the compound amenable to further functionalization through palladium-catalyzed cross-coupling reactions.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of the compound and how to handle it safely . In case of inhalation, move the victim into fresh air . If the compound comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention if symptoms persist .

特性

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFQDFCQNPMZHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650522 |

Source

|

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine | |

CAS RN |

951884-69-8 |

Source

|

| Record name | 1-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)